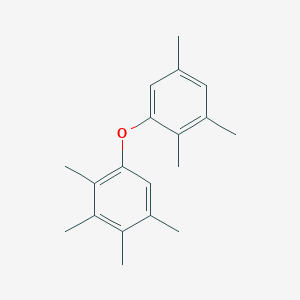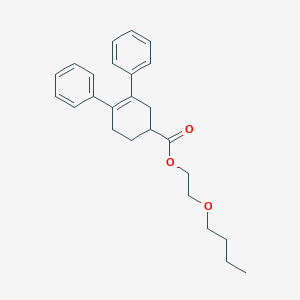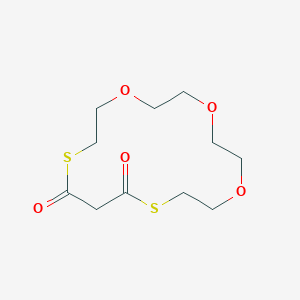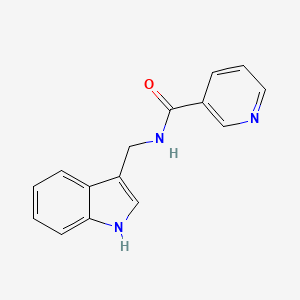
Nicotinamide, N-(3-indolylmethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nicotinamide, N-(3-indolylmethyl)- is a compound that combines the nicotinamide moiety with an indole group. This compound is of interest due to its potential biological activities and applications in various fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Nicotinamide, N-(3-indolylmethyl)- can be achieved through several methods. One common approach involves the Curtius rearrangement of indole-3-carboxazide to produce N-(3-indolylmethyl)nicotinamide . This reaction typically requires the use of triethylamine and dichloromethane as solvents, with diphenylphosphoryl azide as the reagent .
Industrial Production Methods
Industrial production methods for Nicotinamide, N-(3-indolylmethyl)- are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions
Nicotinamide, N-(3-indolylmethyl)- can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify the indole or nicotinamide groups.
Substitution: The indole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like alkyl halides .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-3-carboxylic acid derivatives .
Applications De Recherche Scientifique
Nicotinamide, N-(3-indolylmethyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Nicotinamide, N-(3-indolylmethyl)- involves its interaction with various molecular targets and pathways. The compound is known to influence cellular energy metabolism, DNA repair, and transcription regulation . It exerts its effects by modulating the activity of enzymes such as poly (ADP-ribose) polymerase-1 (PARP-1) and influencing signaling pathways like NF-κB .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include:
Nicotinamide: A form of vitamin B3 with various biological activities.
Nicotinamide riboside: A precursor to nicotinamide adenine dinucleotide (NAD+) with potential anti-aging effects.
Nicotinamide mononucleotide: Another NAD+ precursor with similar biological functions.
Uniqueness
Nicotinamide, N-(3-indolylmethyl)- is unique due to the presence of the indole moiety, which imparts additional biological activities and potential therapeutic applications compared to other nicotinamide derivatives .
Propriétés
Numéro CAS |
63183-53-9 |
|---|---|
Formule moléculaire |
C15H13N3O |
Poids moléculaire |
251.28 g/mol |
Nom IUPAC |
N-(1H-indol-3-ylmethyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C15H13N3O/c19-15(11-4-3-7-16-8-11)18-10-12-9-17-14-6-2-1-5-13(12)14/h1-9,17H,10H2,(H,18,19) |
Clé InChI |
ZXXWHZIZRFFPLA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=CN2)CNC(=O)C3=CN=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



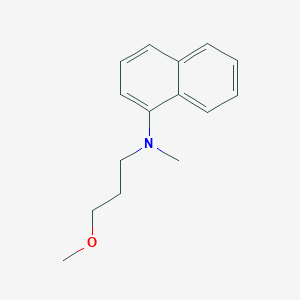


![2-Hydrazinyl-3H-pyrido[2,3-b][1,4]thiazine](/img/structure/B14515741.png)

![4-[Bis(benzylsulfanyl)methyl]benzonitrile](/img/structure/B14515771.png)



